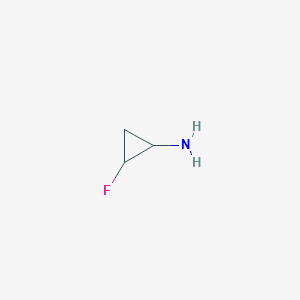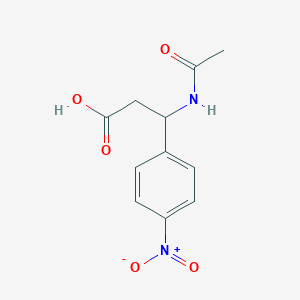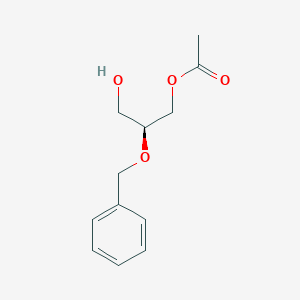![molecular formula C13H10ClN3OS B034265 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 19750-29-9](/img/structure/B34265.png)
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a unique structure combining an indole moiety with a thiazole ring, making it an interesting subject for chemical and pharmacological research.
Applications De Recherche Scientifique
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
Target of Action
The compound “2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them valuable for treatment and the development of new useful derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Indole-Thiazole Intermediate: The initial step involves the reaction of 1H-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.
Chlorination: The thiazole intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Acetylation: The final step involves the acetylation of the chlorinated thiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding thioethers.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Hydrolysis: Acids (hydrochloric acid, sulfuric acid) or bases (sodium hydroxide, potassium hydroxide), water or aqueous solvents.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Hydrolysis: Carboxylic acids and amines.
Comparaison Avec Des Composés Similaires
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and other indole-thiazole derivatives.
Uniqueness: The combination of an indole moiety with a thiazole ring and the presence of a chlorine atom make this compound unique. Its specific structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other indole derivatives.
Propriétés
IUPAC Name |
2-chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-5-12(18)17-13-16-11(7-19-13)9-6-15-10-4-2-1-3-8(9)10/h1-4,6-7,15H,5H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBVMVLKSBTKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585389 |
Source


|
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19750-29-9 |
Source


|
| Record name | 2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
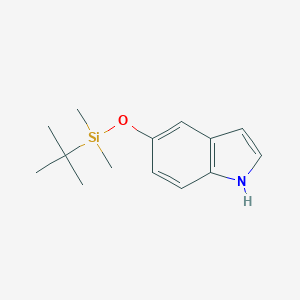
![Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)](/img/structure/B34189.png)

![[2-(2-Methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate](/img/structure/B34194.png)
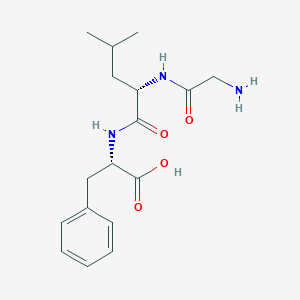


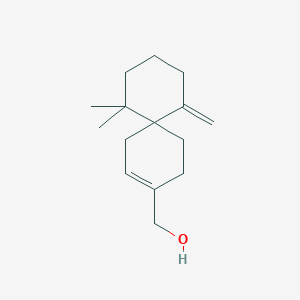
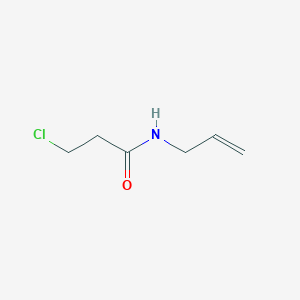
![Cucurbit[7]uril](/img/structure/B34203.png)
